Beta-Amyloid (1-38) is a peptide fragment derived from the amyloid precursor protein, which plays a significant role in the pathophysiology of Alzheimer's disease. This peptide is part of a larger family of beta-amyloid peptides, which also includes the more extensively studied Beta-Amyloid (1-40) and Beta-Amyloid (1-42). The aggregation of these peptides into insoluble fibrils is a hallmark of Alzheimer's disease, leading to neurodegeneration and cognitive decline. The study of Beta-Amyloid (1-38) is crucial for understanding its potential role as a biomarker for Alzheimer's disease and its implications in therapeutic strategies.
Beta-Amyloid (1-38) is classified as an amyloid peptide, specifically a fragment consisting of 38 amino acids. It is generated through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. This peptide is less prevalent than its longer counterparts, Beta-Amyloid (1-40) and Beta-Amyloid (1-42), but it has been shown to possess unique biochemical properties and may influence the aggregation behavior of other amyloid peptides.
The synthesis typically involves:
Beta-Amyloid (1-38) consists of an amino acid sequence that contributes to its structural characteristics. The primary structure includes hydrophobic regions that facilitate aggregation into fibrils. The specific sequence is critical for its interaction with other amyloid species.
The molecular formula for Beta-Amyloid (1-38) is C201H251N41O41S, with a molecular weight of approximately 4325 Da. Structural studies utilizing nuclear magnetic resonance spectroscopy have indicated that this peptide can adopt different conformations depending on environmental conditions, such as pH and ionic strength .
Beta-Amyloid (1-38) can undergo several chemical reactions that contribute to its aggregation:
Studies have shown that modifications to specific residues can significantly alter the aggregation kinetics and fibril morphology, highlighting the importance of precise control over synthesis conditions.
The mechanism by which Beta-Amyloid (1-38) contributes to neurotoxicity involves:
Research indicates that even low concentrations of Beta-Amyloid (1-38) can induce neurotoxic effects in neuronal cultures, emphasizing its potential role in early Alzheimer's pathology.
Beta-Amyloid (1-38) is typically found as a white powder when lyophilized. It exhibits solubility in aqueous solutions, but this solubility decreases significantly upon aggregation.
The peptide's stability can be affected by factors such as temperature, pH, and ionic strength. It tends to form insoluble aggregates under physiological conditions, which can be assessed using techniques like thioflavin T staining .
Studies have demonstrated that structural modifications can enhance solubility or reduce aggregation rates, providing insights into potential therapeutic interventions aimed at modulating amyloid formation.
Beta-Amyloid (1-38) has several applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: